Prenyl acetate
Overview
Description
Synthesis Analysis
The synthesis of prenyl acetate involves several methods, including the use of precursors like the acetate of (Z)-4-chloro-2-methyl-2-buten-1-ol, which is a precursor to the (Z)-hydroxy prenyl synthon. This method highlights the stereoselective Wittig synthesis approach (Cereda et al., 1982). Additionally, the enolate of prenal prepared from corresponding silyl enol ether or enol acetate leads to γ-regiospecific reactions with polyunsaturated aldehydes, facilitating the introduction of the isoprenyl skeleton and enabling the synthesis of compounds like retinal (Duhamel et al., 2010).
Molecular Structure Analysis
The molecular structure of prenyl acetate and related compounds often involves prenylation, a lipid modification that adds prenyl groups to molecules, affecting their interactions and functionality. For instance, the study on prenylated acetophenone dimers from Acronychia trifoliolata elucidates the complex structures these molecules can form, including unique rings and dimers, highlighting the intricate nature of prenyl acetate's molecular architecture (Miyake et al., 2019).
Chemical Reactions and Properties
Prenyl acetate undergoes various chemical reactions, including prenylation-cyclisation reactions which can lead to the formation of complex structures like 1,3,3-trimethyl-4-(3 methyl-2-buten-1-yl) 2-acetoxymethyl-1-cyclohexanol, showcasing its versatility in forming new chemical entities (Julia & Schmitz, 1986).
Physical Properties Analysis
The physical properties of prenyl acetate, such as boiling point, melting point, and solubility, are crucial for its application in various fields. However, specific studies detailing these properties were not identified in the search, suggesting a gap in the literature that could be filled by future research.
Chemical Properties Analysis
Prenyl acetate's chemical properties, including reactivity with other chemical substances and stability under different conditions, play a significant role in its applications. For instance, the selective cleavage of prenyl esters catalyzed by CeCl3·7H2O-NaI showcases specific reactions prenyl acetate can undergo, highlighting its chemical behavior and potential for further functionalization (Yadav et al., 2002).
Scientific Research Applications
1. Protein Prenylation
- Application Summary: Prenylation is a universal covalent post-translational modification found in all eukaryotic cells, comprising attachment of either a farnesyl or a geranylgeranyl isoprenoid . Prenyl group is important for protein-protein binding through specialized prenyl-binding domains .
- Methods of Application: These post-translational modifications are most often catalyzed by either protein farnesyl transferase (FTase) or protein geranyl geranyl transferase-I (GGTase-I). These enzymes typically recognize a CaaX motif, where “C” is the cysteine to be prenylated and the remainder of the motif leads to recognition by FTase and/or GGTase-I .
- Results or Outcomes: Many prenylated compounds have been identified as active components in medicinal plants with biological activities, such as anti-cancer, anti-spasmodic, anti-bacterial, anti-fungal, anti-inflammatory, and anti-androgen activity .
2. Prenyl Acetate in Fragrance and Flavor
- Application Summary: Prenyl Acetate provides fruity, fresh, green nuances. It is considerably milder than iso-Amyl Acetate and lasts longer .
- Methods of Application: Prenyl Acetate is used in flavor compounds for any fruity composition .
- Results or Outcomes: It is widely used in the fragrance and flavor industry due to its lasting fruity and fresh nuances .
3. Prenylation Reactions
- Application Summary: Prenylation reactions are applied on azoles, anilines, thioles, indole, α-carbonyl bromides, and aryl bromide . These reactions are important in the synthesis of various natural products and pharmaceuticals .
- Methods of Application: The prenylation reaction involves the addition of a prenyl group to a substrate, typically using a prenylating agent .
- Results or Outcomes: There are several drugs that are obtained from prenylation .
4. Formation of Prenyl Alcohol
- Application Summary: Formation of prenyl alcohol is one of the applications of Prenyl acetate .
- Methods of Application: Prenyl acetate is saponified using Sodium hydroxide or Sodium carbonate in the presence of aqueous methanol to yield prenyl alcohol .
- Results or Outcomes: Prenyl alcohol is a useful intermediate in organic synthesis .
5. Use in Cosmetics
- Application Summary: Prenyl acetate is often used in cosmetics to add fragrance .
- Methods of Application: It is added to cosmetic products during the manufacturing process .
- Results or Outcomes: It provides a pleasant smell that can be described as fruity, fresh, or like lavender .
6. Enhancing Protein Binding and Membrane Permeability
- Application Summary: Prenyl acetate is used as a prenyl side chain in reactions to enhance the protein binding and membrane permeability of compounds .
- Methods of Application: Prenyl alcohol, prenyl ester, prenyl acetate, prenyl bromide, prenyl benzaldehyde and prenyl sulfate are used as prenyl side chains in the reaction .
- Results or Outcomes: The use of prenyl acetate as a prenyl side chain in reactions has been found to enhance the protein binding and membrane permeability of compounds .
7. Prenyltransferases in Primary and Secondary Metabolism
- Application Summary: Prenyltransferases catalyze the transfer reactions of prenyl moieties from different prenyl donors to various aliphatic or aromatic acceptors of both low and high molecular substances including proteins .
- Methods of Application: Prenyltransferases use prenyl donors such as dimethylallyl (DMAPP with a branched C5-chain), geranyl (GPP, C10), farnesyl (FPP, C15), or geranylgeranyl (GGPP, C20) diphosphate .
- Results or Outcomes: The prenylation reactions can take place in regular manner (regular prenylation) by connection of the prenyl moieties via their C-1 to an acceptor or reverse manner (reverse prenylation) via their C-3 atoms .
Safety And Hazards
Future Directions
Prenylated compounds are of particular interest as lead compounds for producing drugs and functional foods due to their beneficial effects on diseases . More comprehensive molecular investigations are required to establish their anticancer potential . Further studies are needed to elucidate prenylated xanthones’ pharmacokinetics and toxicity profiles to continue their progression through the drug development pipeline .
properties
IUPAC Name |
3-methylbut-2-enyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6(2)4-5-9-7(3)8/h4H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIKYCPRDXIMQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047128 | |
Record name | 3,3-Dimethylallyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid, Liquid, Colourless liquid; Natural green apple banana aroma | |
Record name | 2-Buten-1-ol, 3-methyl-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isopentenyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029314 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Prenyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1805/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
151.00 to 152.00 °C. @ 752.00 mm Hg | |
Record name | Isopentenyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029314 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
Record name | Prenyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1805/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.911-0.922 | |
Record name | Prenyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1805/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Prenyl acetate | |
CAS RN |
1191-16-8 | |
Record name | Prenyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1191-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prenyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Buten-1-ol, 3-methyl-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,3-Dimethylallyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-2-butenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.392 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRENYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7KOV03HGS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Isopentenyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029314 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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